molecular formula C21H18FN5O3 B2458197 N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251629-21-6

N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2458197
CAS No.: 1251629-21-6
M. Wt: 407.405
InChI Key: SICWUAXUJAFBJB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a high-purity chemical compound designed for research and development purposes. This specialty chemical belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, a category of fused heterocyclic compounds recognized as valuable building blocks in medicinal chemistry and drug discovery . The molecular structure incorporates a p-tolyloxy group at the 8-position and a 4-fluorobenzyl-substituted acetamide side chain, which may influence its physicochemical properties and biological activity. Compounds featuring the [1,2,4]triazolo[4,3-a]pyrazine core have been investigated for their potential as modulators of various biological targets, including voltage-gated sodium channels, which are relevant for the study of pain and neurological disorders . As a research chemical, it is suited for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-14-2-8-17(9-3-14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-12-15-4-6-16(22)7-5-15/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICWUAXUJAFBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Profile

  • Common Name : this compound
  • CAS Number : 1251629-21-6
  • Molecular Formula : C21_{21}H18_{18}FN5_5O3_3
  • Molecular Weight : 407.4 g/mol

The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure suggests potential activity against certain enzyme pathways and receptor sites involved in neurological and inflammatory processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole and pyrazine moieties may allow for interactions with enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The fluorobenzyl group may enhance binding affinity to specific receptors, potentially modulating their activity.

Anticonvulsant Properties

Research has indicated that compounds similar to N-(4-fluorobenzyl)-2-acetamide show promising anticonvulsant effects. For instance, studies on related benzyl derivatives have demonstrated effective seizure control in animal models.

Compound TypeED50 (mg/kg)Reference
N'-benzyl 2-amino acetamides13-21
Phenobarbital22

The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups at the benzyl position can enhance anticonvulsant activity, suggesting that N-(4-fluorobenzyl)-2-acetamide may possess similar properties.

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. The mechanism is likely mediated through the inhibition of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Case Studies and Research Findings

  • Anticonvulsant Activity Evaluation :
    • A study evaluated the anticonvulsant properties of a series of N-benzyl derivatives. Results indicated that modifications at the benzyl position significantly influenced efficacy against seizures, with some compounds showing superior performance compared to traditional treatments like phenobarbital .
  • Inflammation Studies :
    • In vitro assays demonstrated that compounds with similar structural motifs could inhibit pro-inflammatory cytokines. This suggests a potential for N-(4-fluorobenzyl)-2-acetamide in treating conditions characterized by excessive inflammation .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions typical of triazolo-pyrazine derivatives:

Core Formation : Condensation reactions to construct the triazolo[4,3-a]pyrazine core, often requiring anhydrous conditions and catalysts like Lewis acids .

Substitution : Introduction of the p-tolyloxy group at position 8 via nucleophilic aromatic substitution (e.g., using p-tolyl chloride under reflux in THF) .

Acetamide Linkage : Coupling the fluorobenzyl group to the core using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF at 60°C .
Key Conditions :

  • Inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent choice (e.g., THF for substitution; DMF for coupling) .

Advanced: How can reaction yields be optimized during substitution at position 8?

Answer:
Yield optimization requires addressing steric and electronic challenges:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity during aryloxy substitution .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to balance reaction rate and side-product formation .
  • Protective Groups : Temporarily protect reactive sites (e.g., acetamide NH) with Boc groups to prevent undesired side reactions .
    Validation : Monitor intermediates via TLC and HPLC-MS to ensure step completion .

Basic: What analytical techniques validate the compound’s structure and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .
    • ¹⁹F NMR verifies fluorobenzyl incorporation (δ -115 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C₂₃H₂₀FN₅O₃) .
  • XRD (if crystalline) : Resolves bond angles/lengths in the triazolo-pyrazine core .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Contradictions may arise from assay conditions or impurity interference:

  • Reproducibility Checks : Re-test under standardized conditions (e.g., fixed pH, temperature) .
  • Purity Reassessment : Use preparative HPLC to isolate >98% pure compound; re-evaluate activity .
  • Mechanistic Studies : Perform molecular docking to identify binding site variations (e.g., COX-2 vs. kinase targets) .
    Case Study : A related triazolo-pyrazine showed conflicting IC₅₀ values due to residual DMSO in assays; solvent-free testing resolved discrepancies .

Basic: What functional groups influence its pharmacological potential?

Answer:
Key groups include:

  • Triazolo-pyrazine Core : Enhances π-π stacking with enzyme active sites (e.g., kinases) .
  • Fluorobenzyl Group : Increases metabolic stability and membrane permeability via hydrophobic interactions .
  • p-Tolyloxy Substituent : Modulates electron density, affecting receptor binding affinity .
    Table: Structural Contributions
GroupRoleExample Target
Triazole NH-bond acceptorKinase ATP-binding pocket
FluorineElectron-withdrawingCYP450 inhibition
AcetamideSolubility modulatorPlasma protein binding

Advanced: How to address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin inclusion complexes .
  • pH Adjustment : Protonate/deprotonate acetamide group (pKa ~8.5) to enhance solubility .
  • Surfactant Addition : Polysorbate 80 (0.01% w/v) improves dispersion without altering activity .
    Validation : Dynamic light scattering (DLS) confirms nanoparticle formation in colloidal systems .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity Screening : Pre-test in vitro cytotoxicity (e.g., HepG2 cells) to establish safe handling thresholds .
  • PPE Requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Waste Disposal : Incinerate at >800°C to avoid fluorinated byproducts .

Advanced: What strategies improve selectivity for a target enzyme over homologs?

Answer:

  • SAR Studies : Synthesize analogs with modified p-tolyloxy groups (e.g., electron-donating/-withdrawing substituents) .
  • Cryo-EM Mapping : Resolve compound-enzyme complexes to identify critical binding residues .
  • Proteome Profiling : Use kinome-wide screening to rule off-target effects .

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